N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide
Description
N-{4-[(Acetylamino)sulfonyl]phenyl}-2-chloropropanamide is a sulfonamide derivative featuring a 2-chloropropanamide moiety linked to a para-substituted phenyl ring bearing an acetylamino sulfonyl group. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the sulfonamide and acetyl groups, balanced by the lipophilic chloropropanamide chain.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-7(12)11(16)13-9-3-5-10(6-4-9)19(17,18)14-8(2)15/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYBSWVMALRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, or reduced amides.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are key functional groups that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropanamide moiety may also play a role in binding to target proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Acetylamino vs. Aminosulfonyl Groups: The target compound’s acetylamino sulfonyl group increases molecular weight and polarity compared to the aminosulfonyl group in N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide . The acetyl moiety may reduce hydrogen-bonding capacity relative to the primary amine but enhance lipophilicity (higher logP).
Thioether vs. Amide Linkages: The thioether group in N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide increases molecular complexity and introduces sulfur-based electronic effects, which may influence redox stability or metabolic pathways .
Biological Activity
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. The structure includes an acetylamino group and a sulfonyl moiety, which are critical for its biological interactions. The presence of the 2-chloro substituent on the propanamide backbone enhances its lipophilicity, potentially influencing its permeability across biological membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds in the chloroacetamide class. For instance, a study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | High |
| N-(3-bromophenyl) chloroacetamide | Escherichia coli | Moderate |
| N-(4-fluorophenyl) chloroacetamide | Candida albicans | Moderate |
The efficacy of these compounds is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
The biological activity of this compound is likely mediated through interactions with specific microbial targets. The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, potentially inhibiting bacterial growth . Additionally, the acetylamino group may enhance binding affinity to target enzymes.
Case Studies
- Antimicrobial Screening : A study involving the synthesis and testing of various N-substituted phenyl-2-chloroacetamides found that modifications in substituents significantly affected antimicrobial potency. Compounds with halogen substitutions exhibited enhanced lipophilicity and membrane permeability, leading to improved efficacy against resistant strains .
- In Vivo Efficacy : In animal models, derivatives of chloroacetamides demonstrated significant reductions in infection rates caused by MRSA and other pathogens. These findings suggest that further development of this compound could yield effective therapeutic agents against resistant infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
